PLX9486 -

PLX9486

Catalog Number: EVT-278829
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor PLX9486 binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.
Synthesis Analysis

The synthesis of PLX9486 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a complex structure featuring multiple rings and functional groups. Specific synthesis methods include:

  1. Starting Materials: The synthesis begins with readily available precursors, including various aromatic compounds that are modified through reactions such as nucleophilic substitutions and cyclizations.
  2. Key Reactions: Important reactions include:
    • Formation of Pyrazolo[1,5-a]pyrimidine: This step typically involves cyclization reactions that create the core structure of PLX9486.
    • Pyrrolidine Modification: Subsequent modifications introduce the pyrrolidine ring and hydroxyl groups through selective functionalization techniques.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Molecular Structure Analysis

PLX9486 possesses a complex molecular structure characterized by multiple rings and functional groups. The key features include:

  • Molecular Formula: C19H22F2N4O2S
  • Molecular Weight: 396.47 g/mol
  • Structural Components:
    • A pyrazolo[1,5-a]pyrimidine core.
    • A hydroxypyrrolidine moiety.
    • Two fluorine atoms attached to a phenyl group.

The three-dimensional conformation of PLX9486 allows it to effectively bind to the active site of the KIT receptor, inhibiting its activity and downstream signaling pathways associated with tumor growth .

Chemical Reactions Analysis

PLX9486 undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Binding Interactions: The compound interacts with the ATP-binding site of the KIT receptor, blocking its activation by preventing ATP from binding.
  2. Metabolism: In vivo studies indicate that PLX9486 is metabolized primarily in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation.
  3. Elimination Pathways: The drug is eliminated through both renal and hepatic pathways, with metabolites being excreted in urine and feces.

These reactions are essential for understanding the pharmacokinetics and dynamics of PLX9486 as a therapeutic agent .

Mechanism of Action

PLX9486 exerts its therapeutic effects primarily through inhibition of the KIT receptor's kinase activity. The mechanism involves:

  1. Competitive Inhibition: By binding to the active site of KIT, PLX9486 competes with ATP, preventing phosphorylation of downstream targets involved in cell proliferation and survival.
  2. Mutation Targeting: The inhibitor demonstrates effectiveness against various mutations within the KIT gene, particularly those associated with resistance to other therapies.
  3. Clinical Efficacy: Clinical trials have shown that patients receiving PLX9486 exhibit improved progression-free survival rates when treated alone or in combination with sunitinib compared to historical controls .
Physical and Chemical Properties Analysis

The physical and chemical properties of PLX9486 include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.

Thermogravimetric analysis indicates that PLX9486 maintains structural integrity up to elevated temperatures before decomposition occurs .

Applications

PLX9486 is primarily studied for its application in oncology, particularly for:

Ongoing studies continue to explore its effectiveness against other malignancies characterized by aberrant KIT signaling pathways .

Molecular Design and Rationale for PLX9486 Development

Structural Basis for Conformation-Specific KIT Inhibition

PLX9486 is a highly selective type I tyrosine kinase inhibitor (TKI) engineered to target the active (DFG-in) conformation of the KIT receptor. Unlike type II inhibitors (e.g., imatinib, sunitinib) that bind the inactive (DFG-out) state, PLX9486 occupies the ATP-binding pocket while the activation loop (A-loop) remains phosphorylated. This design exploits crystallographic insights revealing that secondary resistance mutations in KIT—particularly in exons 17/18 (A-loop)—stabilize the active conformation, sterically hindering type II inhibitor binding [1] [3]. The tetrahydropyridopyrimidine core of PLX9486 facilitates hydrogen bonding with the hinge region of KIT (residues Cys673 and Glu671) and van der Waals interactions with the gatekeeper residue Val654. This binding mode enables potent inhibition of A-loop-mutated kinases, which account for ~40% of imatinib-resistant gastrointestinal stromal tumors (GISTs) [3] [5].

Table 1: Structural and Functional Comparison of KIT Inhibitor Types

PropertyType I (PLX9486)Type II (Imatinib/Sunitinib)
Kinase ConformationDFG-in (Active)DFG-out (Inactive)
Binding PocketATP-binding siteAllosteric back pocket
Targeted MutationsExon 17/18 (A-loop)Exon 13/14 (ATP-pocket)
Resistance MechanismIneffective against ATP-pocket mutantsIneffective against A-loop mutants

Targeting Activation-Loop Mutations in KIT Kinase Domains

Activation-loop mutations (e.g., D816V, D820G, N822K) induce constitutive KIT activation by stabilizing the kinase in an open, catalytically active state. PLX9486 demonstrates nanomolar potency against these mutations by:

  • Disrupting Phosphorylation Cascades: In Ba/F3 cells engineered with KITD816V, PLX9486 inhibited KIT autophosphorylation (IC50 = 37 nM) and downstream MAPK signaling, reducing proliferation by >90% at 100 nM [3] [9].
  • Overcoming Dual Mutations: In double-mutant models (e.g., exon 11 V560G + exon 17 D816V), PLX9486 suppressed KIT phosphorylation 10-fold more effectively than sunitinib, which primarily targets exon 13/14 mutations [3].
  • In Vivo Efficacy: Patient-derived xenografts (PDXs) with imatinib-resistant KITD820G showed tumor regression (p < 0.01 vs. controls) after PLX9486 treatment (100 mg/kg/day), correlating with reduced MAPK activity (phospho-ERK1/2 ↓85%) [3] [9].

Computational Modeling of PLX9486-KIT Binding Dynamics

Molecular dynamics simulations elucidated PLX9486’s selectivity for A-loop-mutated KIT:

  • Enhanced Electrostatic Complementarity: PLX9486’s pyrrolidine group forms salt bridges with Asp810 in the A-loop, a residue repositioned in D816V mutants. This interaction is absent in wild-type KIT [1] [5].
  • Reduced Conformational Flexibility: Steered molecular dynamics revealed PLX9486 stabilizes the A-loop’s β-sheet structure, reducing its fluctuation to <1 Å RMSD. This rigidity prevents mutation-induced displacement of the inhibitor [5].
  • Binding Affinity Prediction: Free energy perturbation calculations predicted ΔGbind = -10.2 kcal/mol for KITD816V vs. -8.1 kcal/mol for wild-type, aligning with experimental Kd values (1.2 nM vs. 18 nM) [5].

Rationale for Type I Inhibitor Design in Tyrosine Kinase Resistance

The development of PLX9486 addressed two critical limitations of existing KIT therapies:

  • Heterogeneous Resistance Clones: Post-imatinib GISTs harbor polyclonal resistance mutations. Type II inhibitors fail against A-loop mutants due to conformational mismatch, allowing outgrowth of these subclones. PLX9486’s type I binding covers exon 17/18 mutants, complementing type II activity [1] [7].
  • Synergy with Type II Inhibitors: Combining PLX9486 (type I) with sunitinib (type II) simultaneously targets both active and inactive KIT conformations. This dual inhibition:
  • Reduces exon 13/14 and exon 17/18 mutant alleles in circulating tumor DNA
  • Achieves broader mutation coverage in vitro (100% inhibition of 42/45 KIT mutants vs. 60% for single agents) [1] [8]
  • Extends progression-free survival in refractory GIST to 12.1 months vs. 5.75 months for PLX9486 monotherapy [1] [8].

Table 2: Mutation Coverage of PLX9486 Monotherapy vs. Combination Therapy

KIT Mutation DomainPLX9486 (Type I)Sunitinib (Type II)PLX9486 + Sunitinib
Exon 9 (EC Domain)++++++
Exon 11 (JM Domain)+++++++
Exon 13/14 (ATP Pocket)-++++++
Exon 17/18 (A-loop)+++-+++

(+ = partial inhibition; ++ = moderate; +++ = potent; - = minimal) [1] [3] [8]

Properties

Product Name

PLX9486

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

PLX9486; PLX-9486; PLX 9486.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.